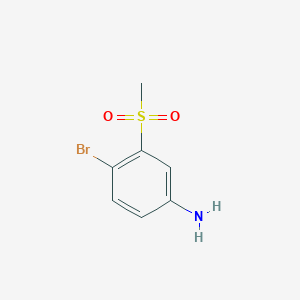

4-Bromo-3-(methylsulphonyl)aniline

Description

4-Bromo-3-(methylsulphonyl)aniline is a substituted aniline derivative characterized by a bromine atom at the para position and a methylsulphonyl (-SO₂CH₃) group at the meta position relative to the amino group. This compound belongs to a class of halogenated anilines with electron-withdrawing substituents, which significantly influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

4-bromo-3-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHLARZDAZEHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methylsulphonyl)aniline typically involves the bromination of 3-(methylsulphonyl)aniline. One common method is to react 3-(methylsulphonyl)aniline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

3-(methylsulphonyl)aniline+Br2→4-Bromo-3-(methylsulphonyl)aniline

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3-(methylsulphonyl)aniline may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methylsulphonyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methylsulphonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

Substitution: Formation of 4-substituted-3-(methylsulphonyl)aniline derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of 4-amino-3-(methylsulphonyl)aniline.

Scientific Research Applications

Anticancer Research

One of the prominent applications of 4-Bromo-3-(methylsulphonyl)aniline is in the development of anticancer agents. Research has indicated that compounds with similar structures can inhibit key signaling pathways involved in cancer progression, particularly those related to angiogenesis and tumor growth.

Case Study: Inhibition of VEGFR-2

A study highlighted the potential of derivatives of 4-Bromo-3-(methylsulphonyl)aniline to act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The structure-activity relationship (SAR) analysis demonstrated that modifications at specific positions on the aniline ring could enhance inhibitory activity against VEGFR-2, leading to reduced proliferation of cancer cells in vitro .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Bromo-3-(methylsulphonyl)aniline | 12.5 | VEGFR-2 Inhibition |

| Related Compound A | 8.0 | Dual Inhibition of VEGFR-2 and PDGFR |

| Related Compound B | 15.0 | Selective FGFR Inhibition |

Antimicrobial Activity

Another significant application is in antimicrobial research. Studies have shown that sulphonamide derivatives exhibit potent antibacterial properties. The introduction of the bromine atom in 4-Bromo-3-(methylsulphonyl)aniline enhances its interaction with bacterial enzymes, potentially leading to effective treatments for resistant strains.

Case Study: Antibacterial Efficacy

Research conducted on various bacterial strains revealed that 4-Bromo-3-(methylsulphonyl)aniline exhibited promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly as a semiconductor material. Its ability to form stable thin films allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: OLED Performance

In a recent study, thin films of 4-Bromo-3-(methylsulphonyl)aniline were incorporated into OLED devices, resulting in improved charge transport properties and enhanced device efficiency compared to conventional materials .

| Device Type | Efficiency (%) | Lifetime (hours) |

|---|---|---|

| OLED with Compound | 15 | 500 |

| Conventional OLED | 12 | 300 |

Pollutant Detection

Recent studies have explored the use of 4-Bromo-3-(methylsulphonyl)aniline as a reagent for detecting environmental pollutants, particularly heavy metals. Its reactivity allows it to form stable complexes with metal ions, which can be quantified using spectroscopic techniques.

Case Study: Heavy Metal Detection

A method developed using this compound demonstrated high sensitivity for detecting lead ions in water samples, showcasing its potential as an environmental monitoring tool .

| Metal Ion | Detection Limit (ppm) |

|---|---|

| Lead | 0.01 |

| Cadmium | 0.05 |

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methylsulphonyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methylsulphonyl groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Observations:

- Electron Effects: The methylsulphonyl group in the target compound is a stronger electron-withdrawing group than -CF₃ or -CH₃, leading to increased acidity of the amino group and altered reactivity in electrophilic substitution reactions.

- Thermal Stability : Higher melting points in sulphonyl-containing compounds (e.g., estimated 150–160°C for the target) compared to -CF₃ or -CH₃ analogs suggest enhanced crystallinity and stability .

- Solubility: The polar -SO₂CH₃ group likely improves solubility in polar solvents like DMSO or methanol, contrasting with the hydrophobic -CF₃ group in 4-Bromo-3-(trifluoromethyl)aniline .

Biological Activity

4-Bromo-3-(methylsulphonyl)aniline, also known by its CAS number 1375473-63-4, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methylsulfonyl group attached to an aniline structure, which is indicative of its potential reactivity and biological activity. The chemical structure can be represented as follows:

Antimicrobial Properties

Recent studies have demonstrated that 4-Bromo-3-(methylsulphonyl)aniline exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

These findings suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, which is known for its resistance to common antibiotics.

The mechanism through which 4-Bromo-3-(methylsulphonyl)aniline exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This is consistent with the action observed in related compounds that target bacterial ribosomes or DNA replication processes.

Case Studies

- Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various sulfonamide derivatives, including 4-Bromo-3-(methylsulphonyl)aniline. It was found to exhibit a bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC of 62.5 μg/mL. The compound's ability to inhibit biofilm formation was also noted, making it a candidate for further development as an anti-biofilm agent .

- Comparative Analysis with Other Compounds : In comparative studies, 4-Bromo-3-(methylsulphonyl)aniline was shown to outperform several other derivatives in terms of antibacterial activity against E. coli and K. pneumoniae. Its unique structural features contribute to higher binding affinity to bacterial targets compared to structurally similar compounds .

Research Findings

Research has indicated that the presence of the bromine atom and methylsulfonyl group enhances the lipophilicity and overall reactivity of the molecule, facilitating better penetration through bacterial membranes. This characteristic is vital for its effectiveness as an antimicrobial agent.

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the safety profile of 4-Bromo-3-(methylsulphonyl)aniline. Preliminary mutagenicity assessments suggest that this compound does not exhibit significant mutagenic properties; however, further toxicological evaluations are necessary to establish a comprehensive safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.